molecular formula C13H17NO3 B4192456 methyl 3-[(3-methylbutanoyl)amino]benzoate

methyl 3-[(3-methylbutanoyl)amino]benzoate

Cat. No. B4192456
M. Wt: 235.28 g/mol
InChI Key: TTZGQOOJYRLYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(3-methylbutanoyl)amino]benzoate, also known as MMB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MMB belongs to the class of ester compounds and is commonly used as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl 3-[(3-methylbutanoyl)amino]benzoate is not fully understood, but it is believed to act on various molecular targets such as ion channels, enzymes, and receptors. methyl 3-[(3-methylbutanoyl)amino]benzoate has been shown to inhibit the activity of TRPV1, a receptor involved in pain perception, by binding to the receptor's ligand-binding domain. methyl 3-[(3-methylbutanoyl)amino]benzoate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
methyl 3-[(3-methylbutanoyl)amino]benzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. methyl 3-[(3-methylbutanoyl)amino]benzoate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response. methyl 3-[(3-methylbutanoyl)amino]benzoate has also been shown to inhibit the activity of nociceptors, which are involved in pain perception. In cancer research, methyl 3-[(3-methylbutanoyl)amino]benzoate has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-[(3-methylbutanoyl)amino]benzoate in lab experiments is its synthetic accessibility, which allows for the production of large quantities of the compound. methyl 3-[(3-methylbutanoyl)amino]benzoate is also stable under various conditions, which makes it suitable for use in various assays. However, one limitation of using methyl 3-[(3-methylbutanoyl)amino]benzoate in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

For the research on methyl 3-[(3-methylbutanoyl)amino]benzoate include the development of analogs with improved potency and selectivity, investigation of its pharmacokinetics and pharmacodynamics, and determination of its potential side effects and toxicity.

Scientific Research Applications

Methyl 3-[(3-methylbutanoyl)amino]benzoate has been found to exhibit potential therapeutic applications in various fields such as cancer, inflammation, and pain management. In cancer research, methyl 3-[(3-methylbutanoyl)amino]benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is a common underlying factor in many diseases, and methyl 3-[(3-methylbutanoyl)amino]benzoate has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. methyl 3-[(3-methylbutanoyl)amino]benzoate has also been shown to have analgesic properties by inhibiting the activity of nociceptors.

properties

IUPAC Name

methyl 3-(3-methylbutanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)7-12(15)14-11-6-4-5-10(8-11)13(16)17-3/h4-6,8-9H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZGQOOJYRLYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-methylbutanamido)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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